

"in situ polymerization of ϵ -caprolactam in composite materials"

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Compound of Interest

Compound Name: Caprolactam

Cat. No.: B1668282

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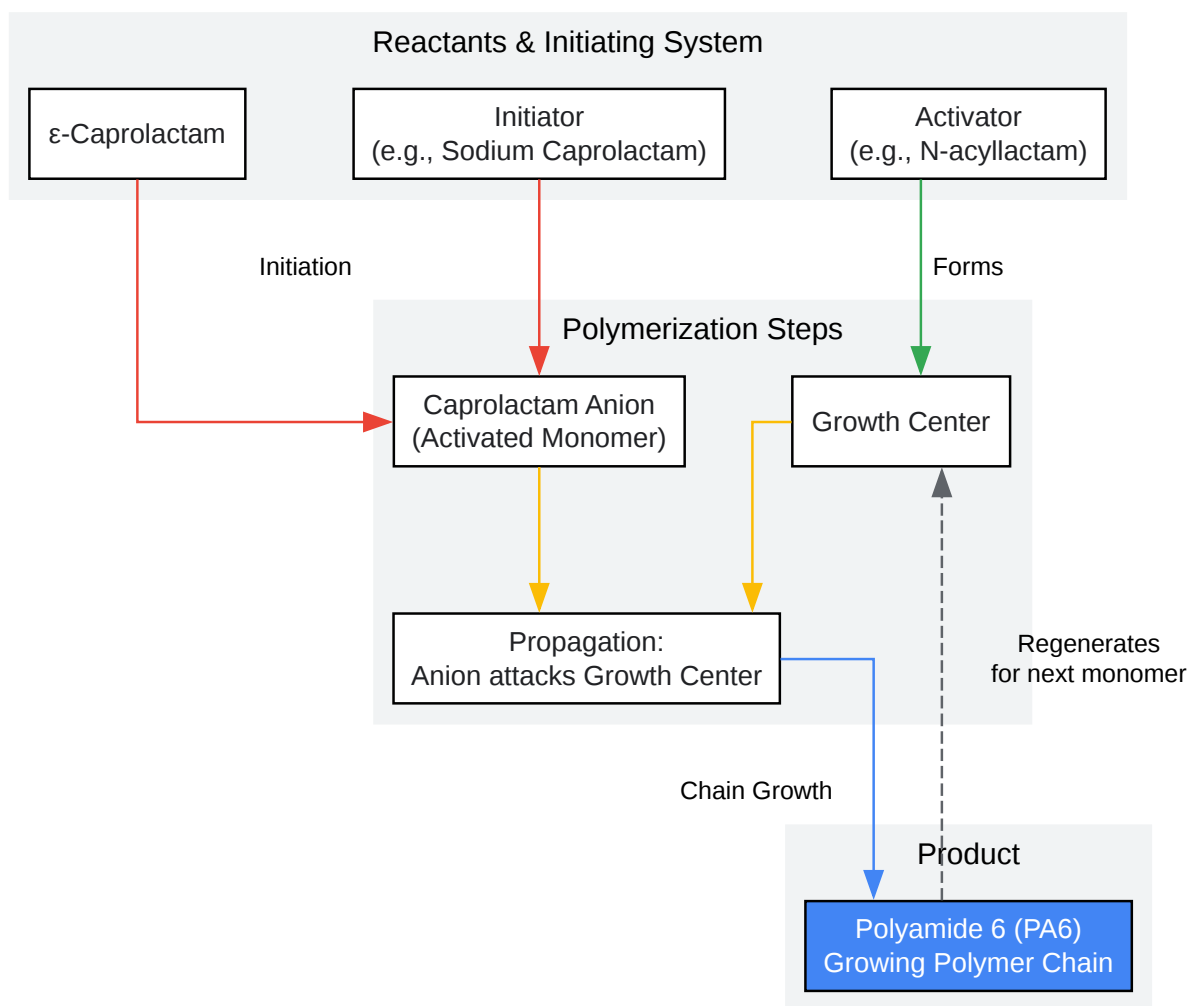
An extensive review of the in situ polymerization of ϵ -**caprolactam** to form polyamide 6 (PA6) within composite materials reveals a robust and efficient method for manufacturing high-performance thermoplastic composites. This approach is particularly advantageous for techniques like vacuum-assisted resin transfer molding (VARTM) and compression molding, primarily due to the monomer's extremely low viscosity, which facilitates excellent impregnation of dense fiber reinforcements.

The process relies on the anionic ring-opening polymerization (AROP) of ϵ -**caprolactam**, a rapid reaction initiated by a catalyst and an activator system at temperatures typically ranging from 140°C to 180°C.[1][2] The selection of processing temperature is critical, as it simultaneously influences the rates of polymerization and crystallization, thereby affecting the final material's molecular weight, crystallinity, and mechanical properties.[1] Studies indicate that optimal mechanical performance for carbon fiber reinforced PA6 composites is often achieved at a molding temperature of 140°C, where a high degree of polymerization is coupled with favorable crystallization.[2][3][4]

Chemical Background: Anionic Ring-Opening Polymerization (AROP)

The synthesis of PA6 from its monomer is achieved through anionic ring-opening polymerization. This chain-growth process involves an activated monomer mechanism. The reaction is initiated by a strong base (catalyst/initiator) that deprotonates an ϵ -**caprolactam** monomer to form a **caprolactam** anion. An activator, typically an N-acyllactam, is introduced to

create growth centers. The chain propagates through the nucleophilic attack of **caprolactam** anions on these growth centers. This process is significantly faster than traditional hydrolytic polymerization.[1][5]



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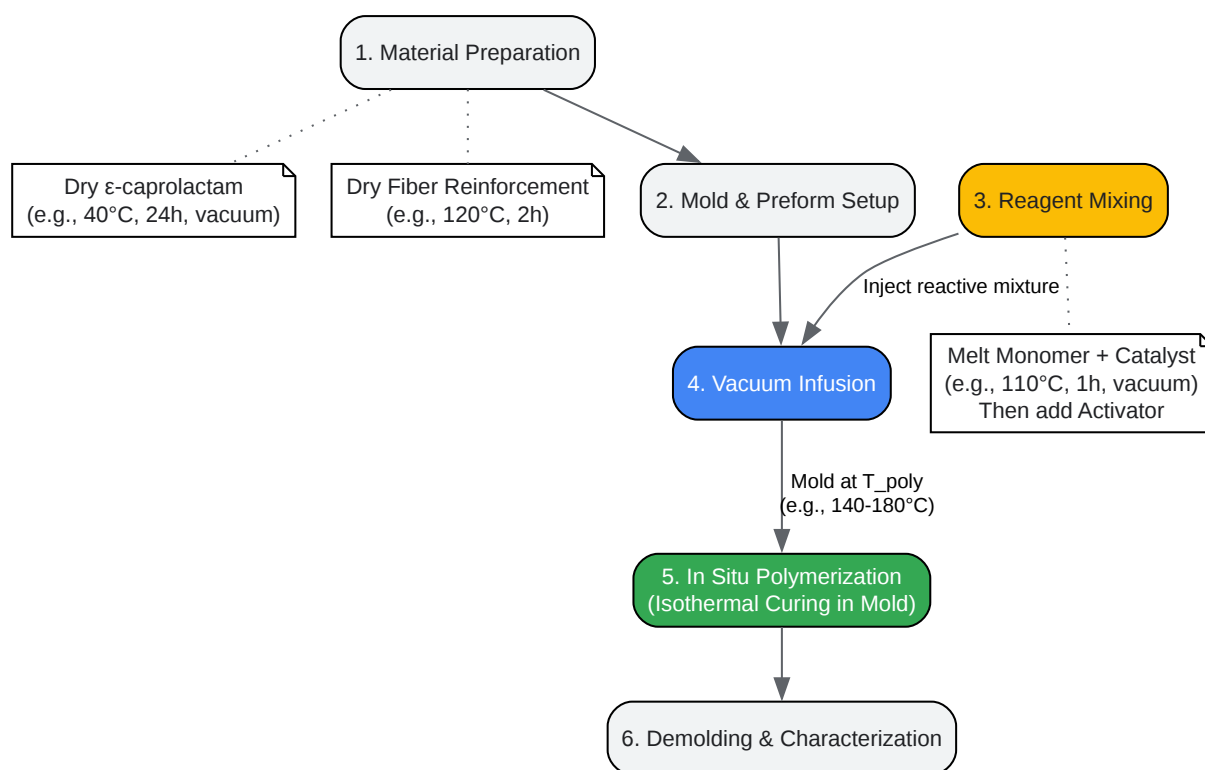
Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP) of ϵ -caprolactam.

Application Note 1: VARTM for Fiber-Reinforced PA6 Composites

Vacuum-Assisted Resin Transfer Molding (VARTM) is a highly suitable process for manufacturing large and complex composite parts using in situ polymerization. The low

viscosity of the ϵ -**caprolactam** melt (approximately 5 mPa·s) allows it to easily infuse densely packed fiber preforms before the rapid polymerization reaction begins.[1] This results in composites with high fiber volume fractions (ca. 45% is readily achievable) and low void content (<2.5%).[2][6]

The process involves drying the monomer and fiber reinforcement, mixing the molten monomer with a catalyst and activator, and infusing this reactive mixture into a sealed mold containing the fiber preform under vacuum. Polymerization and crystallization then occur directly within the mold.[2][4]



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Caption: Experimental workflow for VARTM with in situ polymerization.

Experimental Protocols

Protocol 1: In Situ Polymerization of Carbon Fiber-Reinforced PA6 via VARTM

This protocol is based on methodologies reported for fabricating carbon fiber-reinforced PA6 composites.[\[2\]](#)[\[4\]](#)

Materials & Equipment:

- ϵ -**caprolactam** monomer flakes
- Catalyst: Sodium metal
- Activator: (e.g., Hexamethylene-1,6-dicarbamoyl**caprolactam**)
- Carbon fiber fabric (e.g., plain weave)
- Vacuum oven
- Oil bath
- VARTM apparatus (mold, vacuum pump, resin trap, tubing)
- Nitrogen gas supply (optional, for inert atmosphere)

Procedure:

- Monomer Preparation: Dry the ϵ -**caprolactam** monomer in a vacuum oven at 40°C for 24 hours to remove moisture.[\[2\]](#)
- Fiber Preparation: Dry the required layers of carbon fabric (e.g., 13 layers for ~45% fiber volume) at 120°C for at least 2 hours.[\[1\]](#)
- Mold Preparation: Place the dried carbon fiber layers into the mold. Seal the mold assembly with a vacuum bag and check for leaks.
- Catalyst & Monomer Melting: In a separate reaction vessel under vacuum or inert atmosphere, melt the catalyst (sodium metal) at 110°C for 1 hour in an oil bath. Add the dried

ϵ -caprolactam monomer and maintain the temperature until a homogenous mixture is formed.[2]

- Infusion: Preheat the mold to the desired polymerization temperature (e.g., 140°C, 160°C, 180°C, or 200°C).[2] Add the activator to the monomer-catalyst mixture. Immediately begin infusion of the reactive mixture into the mold under vacuum.
- Polymerization: Once infusion is complete, clamp the inlet and outlet ports. Allow the polymerization to proceed in the heated mold for a set time (e.g., 5-20 minutes).[2]
- Demolding: After the polymerization time has elapsed, release the composite part from the mold. No specific cooling step is required before demolding.[2]
- Analysis: Characterize the resulting composite for mechanical properties (tensile, bending, impact strength), thermal properties (DSC, TGA), and degree of polymerization.

Quantitative Data

The processing temperature significantly affects the final properties of the composite. Data from various studies have been compiled to illustrate these effects.

Table 1: Effect of Molding Temperature on Mechanical Properties of Carbon Fiber-Reinforced PA6 Composites

Molding Temp. (°C)	Bending Strength (MPa) [2]	Bending Modulus (GPa) [2]	Impact Strength (kJ/m²)[4]	Unreacted Monomer (%) [4]
120	-	-	~210	~5.8
140	501	37.6	~300	~2.1
160	455	31.9	~260	~3.0
180	398	29.5	~225	~4.2

| 200 | 387 | 28.9 | - | - |

Note: Data is aggregated from cited sources for illustrative purposes. Absolute values can vary based on specific catalyst/activator systems and fiber types.

Table 2: Process Parameters and Properties from Various Studies

Reinforcement	Process	Polymerization Temp. (°C)	Key Findings	Reference
Carbon Fiber	VARTM	140-200	Optimal bending and tensile properties were observed at 140°C.	[2][4]
Glass Fiber	Vacuum Infusion	130-180	Monomer conversion rates of 93-97% were achieved.	[6]
PA6 Fiber	RTM	140-200	Peak tensile and flexural strength achieved at a molding temperature of 160°C.	[6][7]
Fumed Silica	Reactive Melt Blending	170	Addition of 3 wt% fumed silica improved barrier and mechanical properties.	[8]
Graphene Oxide	In situ Polycondensation	-	0.1 wt% graphene loading increased Young's modulus by 2.4-fold and tensile strength by 2.1-fold.	[9]

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